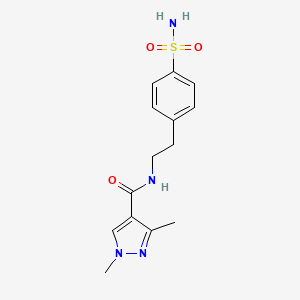

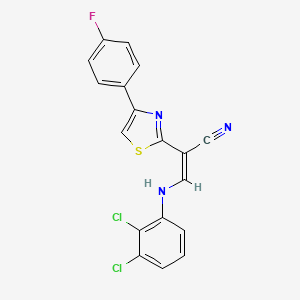

1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide, also known as Sulfamethoxypyrazine (SMP) is a pyrazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. SMP is a white crystalline powder that is soluble in water and organic solvents. It has a molecular formula of C13H16N4O3S and a molecular weight of 316.36 g/mol.

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity : A study involving the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to 1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide, demonstrated significant cytotoxicity against various cancer cell lines. Some compounds in this class showed promising results in treating colon tumors in mice (Deady et al., 2003).

Pyrazole Ring Synthesis via Metal-Free Annulation : Research on the synthesis of 1,4-disubstituted pyrazoles using dimethyl sulfoxide (DMSO) as a C1 source was conducted. This process was crucial for the construction of complex pyrazole structures, which include 1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide (Guo et al., 2021).

Functionalization Reactions of Pyrazole Carboxylic Acid : The study explored the conversion of 1H-pyrazole-3-carboxylic acid into various compounds, demonstrating the versatility of pyrazole derivatives in chemical reactions. This provides insight into the functionalization potential of compounds like 1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide (Yıldırım et al., 2005).

Isomerisation in Dimethyl Sulfoxide : Research on the isomerisation of benzopyran-2-imines in dimethyl sulfoxide reveals the impact of the solvent on the structural transformation of related compounds, which is relevant for understanding the behavior of pyrazole derivatives in different environments (O'callaghan et al., 1998).

Heterocyclic Synthesis Using Enaminonitriles : This research describes the synthesis of various heterocyclic compounds, including pyrazoles, using enaminonitriles. This highlights the synthetic pathways that could be utilized for derivatives like 1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide (Fadda et al., 2012).

Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives : A series of pyrazole-sulfonamide derivatives demonstrated significant antiproliferative activities against cancer cell lines. This research underlines the potential therapeutic applications of pyrazole derivatives in cancer treatment (Mert et al., 2014).

Propriétés

IUPAC Name |

1,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-10-13(9-18(2)17-10)14(19)16-8-7-11-3-5-12(6-4-11)22(15,20)21/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,15,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMDGGMGKDVFCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2377564.png)

![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2377565.png)

![2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377567.png)

![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide](/img/structure/B2377574.png)

![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)

![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)

![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)